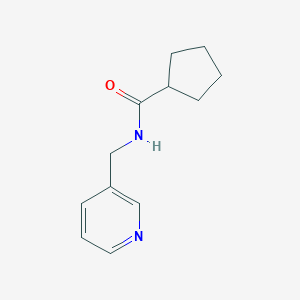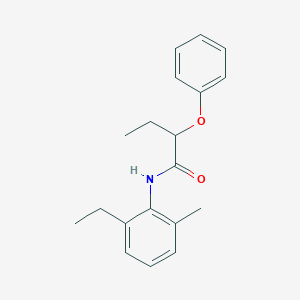
2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide, also known as PPSA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. PPSA belongs to the class of thioacetamide derivatives and has been found to exhibit interesting biological activities, making it a promising candidate for drug development.
作用机制
The exact mechanism of action of 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has also been found to reduce the level of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
实验室实验的优点和局限性
2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize and has been well-characterized in terms of its chemical and physical properties. 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has also been found to be stable under a variety of conditions. However, one limitation of 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the efficacy of 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide in treating various types of cancer and to elucidate its mechanism of action. Another area of interest is the neuroprotective effects of 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide. Additional studies are needed to determine the potential use of 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide in treating neurodegenerative diseases. Finally, further studies are needed to understand the biochemical and physiological effects of 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide and to determine its potential use in other therapeutic applications.
合成方法
2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-chloropyridine with thiourea to form 2-(4-pyridyl)thiourea. This intermediate is then reacted with 2-bromoacetophenone to yield 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide. The synthesis method of 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has been well-established and can be easily reproduced in the laboratory.
科学研究应用
2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant activities. 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has also been shown to possess antitumor properties and has been investigated for its potential use in cancer therapy. Furthermore, 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide |
|---|---|
分子式 |
C19H16N2OS |
分子量 |
320.4 g/mol |
IUPAC 名称 |
2-phenyl-2-phenylsulfanyl-N-pyridin-4-ylacetamide |
InChI |
InChI=1S/C19H16N2OS/c22-19(21-16-11-13-20-14-12-16)18(15-7-3-1-4-8-15)23-17-9-5-2-6-10-17/h1-14,18H,(H,20,21,22) |
InChI 键 |
QROGEJYQZYAFPZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=NC=C2)SC3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=NC=C2)SC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B258741.png)
![Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258743.png)

![3-({[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B258746.png)








![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)
![3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide](/img/structure/B258766.png)